2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL
Description
This compound features a phenolic core with methoxy groups at positions 2 and 6, a hydroxymethyl group at position 4, and a piperazine ring substituted with a 2-nitrobenzyl moiety. Its synthesis likely involves alkylation of the piperazine ring with 2-nitrobenzyl halides under controlled conditions .
Properties
IUPAC Name |
2,6-dimethoxy-4-[[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-27-18-11-15(12-19(28-2)20(18)24)13-21-7-9-22(10-8-21)14-16-5-3-4-6-17(16)23(25)26/h3-6,11-12,24H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZLLAKEIKMUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps. One common approach starts with the nitration of benzyl chloride to form 2-nitrobenzyl chloride. This intermediate is then reacted with piperazine to form 4-(2-nitrobenzyl)piperazine. The final step involves the reaction of this intermediate with 2,6-dimethoxyphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would be essential to ensure efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2,6-DIMETHOXY-4-{[4-(2-AMINOBENZYL)PIPERAZINO]METHYL}PHENOL.
Substitution: Various substituted phenols depending on the nucleophile used.
Hydrolysis: 2,6-Dimethoxyphenol and 4-(2-nitrobenzyl)piperazine.
Scientific Research Applications
2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form an amine, which can then interact with biological targets through hydrogen bonding and electrostatic interactions. The piperazine ring can also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
| Compound Name | Structural Features | Key Properties | Biological Activities | References |
|---|---|---|---|---|
| 2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL (Target) | 2,6-dimethoxy, 4-(piperazino-methyl) with 2-nitrobenzyl | Moderate solubility; nitro group enhances electrophilicity | Potential CNS modulation, antimicrobial applications | |
| 2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol | 2,6-dimethoxy, 4-(piperazino-methyl) with 2,3,4-trimethoxyphenyl | High lipophilicity due to methoxy groups | Antioxidant, anticancer (in vitro) | |
| 4-Allyl-2,6-dimethoxyphenol | Allyl substituent at position 4 | Volatile, hydrophobic | Flavoring agent, mild antimicrobial | |
| 2,6-Dimethoxy-4-methylphenol | Methyl group at position 4 | Low molecular weight, simple structure | Preservative, antioxidant |
Pharmacological Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound may enhance binding to enzymes or receptors requiring electrophilic centers, contrasting with the electron-donating methoxy groups in its trimethoxy analog, which could improve membrane permeability .
- Piperazine Ring Utility : The piperazine moiety in the target compound and its trimethoxy analog is linked to CNS activity in medicinal chemistry, but the nitro substituent might confer distinct target selectivity compared to methoxy-rich analogs .
Biological Activity
Chemical Structure and Properties
2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound characterized by a phenolic structure with methoxy substituents at the 2 and 6 positions, alongside a piperazine moiety linked through a nitrobenzyl group. The compound's IUPAC name is 2,6-dimethoxy-4-[[4-(2-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol. Its molecular formula is and it possesses significant biological activity due to its unique structural features.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:
- Reduction of Nitro Group : The nitro group can be reduced to an amine, which enhances binding interactions with biological targets through hydrogen bonding and electrostatic interactions.
- Piperazine Ring Contribution : The piperazine ring increases the compound's binding affinity and specificity due to its conformational flexibility and ability to form additional interactions with receptors or enzymes.
Pharmacological Effects
Research indicates potential pharmacological applications for this compound, including:
- Anticancer Activity : Studies have shown that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the nanomolar range against HeLa cells, suggesting promising anticancer properties .
- Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. Compounds with similar structures have shown high radical scavenging activity in assays such as DPPH and ABTS .
- Antimicrobial Activity : Some derivatives have been tested for antibacterial and antifungal activities, indicating that modifications to the structure can enhance these properties .
Case Studies
- Anticancer Activity in HeLa Cells : A study evaluated the cytotoxic effects of various substituted piperazine derivatives, including those similar to this compound. The results indicated that certain modifications significantly increased cell death in HeLa cells compared to controls .
- Antioxidant Evaluation : Research involving related compounds demonstrated strong antioxidant activity measured through multiple assays (DPPH, FRAP). These studies suggest that the presence of methoxy groups enhances electron donation capacity, contributing to improved radical scavenging .
Comparative Biological Activity Table
| Compound Name | Anticancer Activity (IC50) | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Nanomolar range (HeLa) | High (DPPH assay) | Moderate |
| Related Compound A | 100 nM (HeLa) | Moderate | High |
| Related Compound B | 200 nM (HeLa) | Very High | Low |
Q & A
Q. What are the key steps and optimization strategies for synthesizing 2,6-dimethoxy-4-{[4-(2-nitrobenzyl)piperazino]methyl}phenol?
The synthesis involves multi-step organic reactions, including:
- Alkylation of phenolic hydroxyl groups : Use alkyl halides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) to introduce methoxy groups .
- Mannich reaction : For coupling the piperazine moiety to the phenolic core, employ formaldehyde and piperazine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Nitrobenzyl group introduction : Utilize nucleophilic substitution with 2-nitrobenzyl bromide in the presence of a base (e.g., NaH) . Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting temperature, solvent polarity, and stoichiometry .
Q. How can researchers characterize the structural integrity of this compound?
Use a combination of spectroscopic techniques:
- NMR spectroscopy : Confirm methoxy group positions (δ 3.7–3.9 ppm for OCH₃) and piperazine proton environments (δ 2.5–3.5 ppm) .
- FTIR : Identify phenolic O-H stretches (~3400 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What methodologies are recommended for preliminary assessment of biological activity?
- Enzyme inhibition assays : Test against targets like acetylcholinesterase or kinases using fluorometric/colorimetric substrates .
- Receptor binding studies : Radiolabeled ligand displacement assays (e.g., for GPCRs) to determine IC₅₀ values .
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK-293, HeLa) to evaluate therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Structural variations : Synthesize derivatives with modified substituents (e.g., replacing nitrobenzyl with halogenated benzyl groups) and compare activity .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with nitro groups) .
- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with biological potency .
Q. How can contradictions in spectral data (e.g., ambiguous NMR signals) be resolved?
- 2D NMR techniques : Employ COSY and HSQC to assign overlapping proton signals, particularly in the piperazine and benzyl regions .
- Dynamic NMR : Analyze temperature-dependent splitting to resolve conformational exchange in the piperazine ring .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2,6-difluoro-4-{4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl}phenol) .
Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties?
- In silico modeling : Use software like Schrödinger’s QikProp to predict logP, solubility, and blood-brain barrier permeability .
- Machine learning : Train models on datasets of phenolic analogs to forecast metabolic stability or CYP450 interactions .
- MD simulations : Study binding dynamics with targets (e.g., kinases) under physiological conditions to refine docking hypotheses .
Q. How can environmental fate and stability be evaluated under varying conditions?
- Hydrolytic stability : Incubate the compound in buffers (pH 3–10) at 37°C and monitor degradation via HPLC .
- Photodegradation : Expose to UV light (λ = 254 nm) and identify byproducts using LC-MS .
- Ecotoxicity assays : Test effects on model organisms (e.g., Daphnia magna) to assess environmental risks .
Q. What experimental designs address data reproducibility challenges in multi-step synthesis?
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., catalyst loading, solvent ratio) .
- Quality control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .
- Batch consistency : Compare yields and spectral data across ≥3 independent syntheses to validate protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
